Product packaging for 2-Bromo-4-(methylsulfonyl)-6-nitrophenol(Cat. No.:CAS No. 20951-41-1)

2-Bromo-4-(methylsulfonyl)-6-nitrophenol

Cat. No.: B1374741
CAS No.: 20951-41-1
M. Wt: 296.1 g/mol
InChI Key: YDMYVQMUBFFZAX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Sulfonyl-Substituted Phenolic Systems

Halogenated and sulfonyl-substituted phenolic compounds form a broad class of chemicals with significant industrial and academic relevance. The introduction of a halogen, such as bromine, to a phenolic ring can significantly alter its electronic properties and reactivity, often enhancing its biological activity or serving as a handle for further chemical modifications. The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that increases the acidity of the phenolic proton and can influence the regioselectivity of subsequent reactions.

The presence of both a halogen and a sulfonyl group on the same phenolic core, as seen in 2-Bromo-4-(methylsulfonyl)-6-nitrophenol, creates a highly functionalized and electronically distinct aromatic system. This substitution pattern can lead to unique reactivity and potential applications that differ from simpler substituted phenols.

Historical Development of Synthetic Methodologies for Related Nitro- and Bromophenols

The synthesis of nitro- and bromophenols has a rich history rooted in the development of electrophilic aromatic substitution reactions. Phenols are highly activated substrates for these reactions, meaning they react more readily than benzene (B151609) itself. byjus.combritannica.com

Historically, the nitration of phenol (B47542) was one of the earliest studied electrophilic aromatic substitution reactions. byjus.com Early methods often involved the use of nitric acid, with the concentration and temperature being key factors in controlling the degree of nitration and the ratio of ortho to para isomers. paspk.orgresearchgate.net The direct nitration of phenol with dilute nitric acid typically yields a mixture of o-nitrophenol and p-nitrophenol. byjus.com

The bromination of phenols also has a long history. Early methods for the synthesis of bromophenols involved the direct reaction of phenol with bromine, often in a solvent like carbon disulfide or acetic acid. quickcompany.in Due to the high reactivity of phenol, these reactions can be difficult to control and may lead to the formation of polybrominated products. libretexts.org

The synthesis of more complex, multi-substituted phenols like this compound would have evolved from these foundational methods. The development of more selective and controlled synthetic strategies, including the use of protecting groups and specific catalysts, has been crucial in enabling the synthesis of such highly functionalized molecules with defined regiochemistry.

Contemporary Research Significance in Organic Synthesis and Materials Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in several areas of contemporary research.

Organic Synthesis:

The multiple functional groups of this compound make it a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. wikipedia.org The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. The phenolic hydroxyl group can be alkylated or acylated. This array of reactive sites allows for the construction of a wide variety of more complex molecules, potentially for applications in medicinal chemistry and agrochemicals. For instance, nitrophenols are precursors to many industrially important aminophenols. wikipedia.org

A plausible synthetic route to this compound could involve the bromination of 4-(methylsulfonyl)phenol (B50025) to yield 2-bromo-4-(methylsulfonyl)phenol (B1627411), followed by a regioselective nitration. The nitration of substituted phenols is a well-established reaction, and various reagents can be employed to control the position of the incoming nitro group. For example, the nitration of 4-bromophenol with ammonium nitrate (B79036) and potassium bisulfate has been shown to be a regioselective method for producing 2-nitro-4-bromophenol. dergipark.org.tr

Materials Chemistry:

Nitroaromatic compounds are known to possess interesting electronic and optical properties. rsc.org Functionalized nitrophenols are being explored for their potential use in the development of new materials. smolecule.com The presence of the electron-withdrawing nitro and methylsulfonyl groups, along with the bromine atom, in this compound suggests that it could be investigated as a component in the synthesis of dyes, pigments, or other functional materials. Sulfonyl-containing polymers are also an active area of research in materials science, with applications in areas such as proton-exchange membranes for fuel cells. nih.gov The phenolic functionality of this compound could allow for its incorporation into polymer backbones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO5S B1374741 2-Bromo-4-(methylsulfonyl)-6-nitrophenol CAS No. 20951-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylsulfonyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO5S/c1-15(13,14)4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYVQMUBFFZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 2 Bromo 4 Methylsulfonyl 6 Nitrophenol

Strategic Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol suggests that the most logical and efficient synthetic strategy involves the sequential functionalization of a pre-existing, para-substituted phenol (B47542). The order in which the bromo and nitro groups are introduced is critical to achieving the desired regiochemistry.

The key disconnection points in the retrosynthesis are the carbon-bromine, carbon-nitrogen, and carbon-sulfur bonds. The most strategically sound approach identifies 4-(methylsulfonyl)phenol (B50025) as the primary precursor. This starting material already possesses the phenol and the correctly positioned methylsulfonyl group. The synthetic challenge is then reduced to the regioselective introduction of a bromine atom at the C-2 position and a nitro group at the C-6 position.

An alternative, and often more practical, pathway begins one step further back with 4-(methylthio)phenol (B156131) . This precursor can be functionalized via bromination and nitration before the final step of oxidizing the thioether to the target sulfone. This route is often preferred as the sulfur atom is less deactivating in its thioether form, potentially allowing for more controlled electrophilic substitution reactions.

The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Analysis Target Molecule: this compound ---> Disconnect C-NO₂ bond ---> Intermediate: 2-Bromo-4-(methylsulfonyl)phenol (B1627411) ---> Disconnect C-Br bond ---> Precursor: 4-(methylsulfonyl)phenol ---> Disconnect S=O bonds ---> Alternative Precursor: 4-(methylthio)phenol

This analysis establishes that the synthesis is best achieved through sequential electrophilic aromatic substitution on a phenol ring already containing the 4-methylsulfonyl or 4-methylthio moiety, rather than attempting to introduce the sulfonyl group onto a pre-functionalized bromo-nitrophenol.

Fragment-Based Synthesis Approaches

For a molecule of this structure and complexity, fragment-based synthesis—the convergence of distinct, pre-functionalized aromatic rings—is not a common or efficient strategy. The synthesis is more effectively and economically achieved through a linear sequence involving the modification of a single key precursor, such as 4-(methylthio)phenol or 4-(methylsulfonyl)phenol. The strong activating and directing effects of the phenolic hydroxyl group provide a reliable method for controlling the regiochemistry of subsequent functionalization steps.

Multi-Step Chemical Transformations and Reaction Sequences

Regioselective Bromination of Phenolic Substrates

The bromination of the phenolic substrate must be highly regioselective to place the bromine atom exclusively at the C-2 position. The phenolic hydroxyl group is a powerful ortho-, para-directing group. Since the para-position is blocked by the methylsulfonyl group in the key precursor, electrophilic attack is directed to the two ortho-positions (C-2 and C-6).

Achieving selective mono-bromination at the C-2 position, while avoiding di-bromination at C-2 and C-6, requires carefully controlled conditions. The use of less reactive brominating agents or specific catalytic systems is often necessary. N-Bromosuccinimide (NBS) is a commonly employed reagent for the mild and selective bromination of activated aromatic rings. Studies have shown that performing the reaction with NBS in certain solvents or in the presence of an acid catalyst can enhance ortho-selectivity. mdpi.comnih.gov For instance, the use of p-toluenesulfonic acid (p-TsOH) as a catalyst has been reported to promote selective mono-ortho-bromination of para-substituted phenols. mdpi.com

Table 1: Conditions for Regioselective Bromination of para-Substituted Phenols
Brominating AgentCatalyst/Solvent SystemKey FeaturesReference
N-Bromosuccinimide (NBS)p-TsOH / MethanolProvides excellent selectivity for mono-ortho-bromination. mdpi.com
Bromine (Br₂)Aqueous Acetic AcidClassic method, but can lead to over-bromination if not controlled. chemrxiv.org
Bromine Chloride (BrCl)Inert Organic SolventReported to offer selective ortho-bromination over para-bromination. google.com
KBr / KBrO₃Acidic media (pH 3-4)In situ generation of bromine under controlled pH conditions. chemrxiv.org

Controlled Nitration of Aromatic Rings

The introduction of the nitro group at the C-6 position is the final step in functionalizing the aromatic ring. This is a classic electrophilic aromatic substitution reaction. The directing effects of the substituents already on the ring determine the position of nitration.

-OH group (at C-1): Strongly activating, ortho-, para-directing.

-Br group (at C-2): Weakly deactivating, ortho-, para-directing.

-SO₂CH₃ group (at C-4): Strongly deactivating, meta-directing.

In the intermediate, 2-bromo-4-(methylsulfonyl)phenol, the directing effects combine to strongly favor the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-6 position. The powerful activating and ortho-directing influence of the hydroxyl group is the dominant factor.

The reaction is typically carried out using a nitrating agent, such as dilute or concentrated nitric acid, often in the presence of sulfuric acid which facilitates the formation of the nitronium ion. savemyexams.comchemistrystudent.com The conditions must be carefully controlled to prevent unwanted side reactions or the formation of multiple nitrated products.

Table 2: Typical Conditions for Phenol Nitration
Nitrating AgentConditionsOutcomeReference
Dilute Nitric Acid (HNO₃)Room TemperatureMono-nitration, yielding a mixture of ortho- and para-isomers for phenol itself. savemyexams.comchemguide.co.uk
Conc. Nitric Acid / Conc. Sulfuric Acid0-10 °CMore powerful nitration for less activated rings or controlled mono-nitration of highly activated rings. chemicalbook.com
Ammonium Nitrate (B79036) (NH₄NO₃) / KHSO₄Reflux in Acetonitrile (B52724)A milder, regioselective method reported for ortho-nitration of certain phenols. dergipark.org.tr

Introduction of the Methylsulfonyl Moiety (e.g., Oxidation of Thioethers, Direct Sulfonation)

The methylsulfonyl group is a key feature of the target molecule. While direct sulfonylation of a phenol to introduce a methylsulfonyl group is not a standard transformation, the group is readily installed through the oxidation of a corresponding methyl thioether. chemicalbook.comchemicalbook.com

The synthesis therefore often begins with 4-(methylthio)phenol, which can be synthesized from phenol and dimethyl disulfide or from 4-chlorophenol (B41353) and a methylthiol source. ontosight.airesearchgate.net This thioether is then oxidized to the sulfone. This oxidation can be performed at different stages of the synthesis, but is often done early as the resulting sulfone is robust and can withstand the subsequent bromination and nitration conditions. A variety of oxidizing agents can accomplish this transformation, with the choice of agent depending on the desired reaction conditions and the presence of other functional groups.

Table 3: Common Reagents for Thioether to Sulfone Oxidation
Oxidizing AgentAbbreviationTypical ConditionsReference
Potassium peroxymonosulfateOxone®Ethanol/Water, Room Temperature chemicalbook.comchemicalbook.com
Hydrogen PeroxideH₂O₂Often requires a catalyst (e.g., tungstate) organic-chemistry.org
Sodium PeriodateNaIO₄Aqueous Methanol, 0 °C to Room Temperature
meta-Chloroperoxybenzoic acidm-CPBADichloromethane, 0 °C to Room Temperature organic-chemistry.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

For Bromination: The key challenge is preventing di-bromination. Optimization involves the slow addition of the brominating agent (e.g., NBS) at controlled, often low, temperatures. The choice of solvent is also critical, with polar aprotic solvents sometimes favoring higher selectivity. mdpi.com Adjusting the stoichiometry to use only a slight excess of the brominating agent is crucial.

For Nitration: Control of temperature is paramount. Nitration reactions are highly exothermic, and allowing the temperature to rise can lead to the formation of undesired isomers, polynitrated products, or oxidative decomposition of the phenol ring. savemyexams.com The concentration of the nitric and sulfuric acids must be carefully selected based on the reactivity of the substrate to ensure a controlled reaction rate.

For Oxidation: The main goal is to ensure complete oxidation from the thioether to the sulfone without stopping at the intermediate sulfoxide (B87167) stage. This is typically achieved by using a stoichiometric excess of the oxidizing agent and allowing sufficient reaction time. chemicalbook.comchemicalbook.com

Throughout the synthesis, purification of intermediates by methods such as recrystallization or column chromatography is essential to ensure that the substrate for each subsequent step is of high purity, which ultimately leads to a higher yield and easier purification of the final product.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of complex aromatic compounds such as this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects like the use of less hazardous materials, waste reduction, and energy efficiency. rroij.comjddhs.com The synthesis of a polysubstituted phenol like the target compound traditionally involves multiple steps of electrophilic aromatic substitution, which can generate significant waste and utilize harsh reagents. This section explores potential green chemistry approaches to its synthesis, focusing on environmentally benign reagents and solvents, and the use of catalytic methods.

Environmentally Benign Reagents and Solvents

A significant portion of waste in chemical synthesis comes from the use of volatile organic solvents (VOCs), which can be hazardous and difficult to recycle. jddhs.com Green chemistry encourages the substitution of these with safer alternatives. mgesjournals.com In the context of synthesizing this compound, which involves nitration, sulfonation, and bromination of a phenol starting material, several green solvent and reagent strategies could be envisioned.

Traditional nitration, for instance, often employs a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. paspk.org Greener approaches to the nitration of phenols have been explored using milder reagents and alternative solvent systems. These include the use of dilute nitric acid with phase-transfer catalysts or solid acid catalysts, which can improve selectivity and reduce the amount of acid waste. acs.orgacs.orgresearchgate.net Solvent-free conditions, where the reaction is carried out by grinding the reactants together, have also been reported for the nitration of phenols using nitrates and oxalic acid, presenting a significant reduction in solvent use. researchgate.net

For the bromination step, traditional methods might use elemental bromine, which is highly toxic and corrosive. A greener alternative is the in-situ generation of the brominating agent. For example, the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in an aqueous medium provides a more environmentally friendly approach to the bromination of phenols. researchgate.net

The sulfonation of phenols typically involves concentrated or fuming sulfuric acid. quora.comchempedia.info While specific green alternatives for the methylsulfonylation step are less commonly reported in the general literature, the principles of using less corrosive reagents and minimizing solvent use would still apply.

The following table summarizes a comparison of traditional and potential green solvents for the synthesis of substituted phenols.

Reaction Type Traditional Solvents Potential Green Solvents Rationale for Green Alternative
NitrationConcentrated H₂SO₄, DichloromethaneWater, Acetonitrile, Ether, Solvent-freeReduces corrosive waste, avoids chlorinated solvents, enhances safety. dergipark.org.trgoogle.com
BrominationCarbon tetrachloride, Chloroform (B151607)Water, EthanolAvoids toxic and ozone-depleting solvents, improves safety. researchgate.netnih.gov
SulfonationConcentrated H₂SO₄Ionic Liquids, Solvent-freeReduces corrosive waste, potential for catalyst/solvent recycling. sharif.edu

Catalytic Approaches in Functionalization

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. jddhs.com Catalytic methods can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher atom economy.

For the synthesis of this compound, catalytic approaches to the individual functionalization steps (nitration, bromination, and sulfonation) are highly desirable.

Catalytic Nitration: A variety of catalytic systems have been developed for the nitration of phenols that avoid the stoichiometric use of strong acids. These include the use of solid acid catalysts like zeolites, montmorillonite (B579905) clay, or silica-supported sulfuric acid. researchgate.netgoogle.comresearchgate.net These catalysts are often reusable, reducing waste and cost. For example, the nitration of phenols can be achieved with dilute nitric acid in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which facilitates the reaction between the aqueous and organic phases under mild conditions. acs.orgacs.org Bismuth nitrate supported on montmorillonite KSF has also been shown to be an effective catalyst for the nitration of phenolic compounds with 65% nitric acid in ether solvents. google.com

Catalytic Bromination: The regioselective bromination of phenols can be challenging, often leading to mixtures of products. Catalytic methods can enhance selectivity. For instance, visible-light photoredox catalysis has been utilized for the bromination of phenols, where bromine is generated in situ from the oxidation of a bromide source. beilstein-journals.org Another approach involves using potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides as a solid, reusable catalyst system for regioselective monobromination. nih.gov

Catalytic Sulfonation: The sulfonation of phenols can also be influenced by catalysts. While the introduction of a methylsulfonyl group is a more complex transformation than simple sulfonation, the principles of catalysis remain relevant. Chemoenzymatic methods, for example, using aryl sulfotransferases, can offer high selectivity in sulfation reactions under mild, aqueous conditions, although this is more commonly applied to O-sulfation rather than C-sulfonation. mdpi.comnih.gov

The table below presents examples of catalytic systems that could be adapted for the functionalization steps in the synthesis of the target compound.

Functionalization Step Catalytic System Key Advantages
NitrationPhase-Transfer Catalyst (e.g., TBAB) with dilute HNO₃ acs.orgacs.orgMild reaction conditions, high selectivity, reduced acid waste.
NitrationSolid Acid Catalysts (e.g., Zeolites, Montmorillonite KSF) researchgate.netgoogle.comCatalyst reusability, ease of separation from the reaction mixture, often high regioselectivity. researchgate.netresearchgate.net
BrominationVisible-light photoredox catalysis with a bromide source beilstein-journals.orgMild conditions, high yields, and good regioselectivity.
BrominationKBr with ZnAl–BrO₃⁻–Layered Double Hydroxides nih.govUse of inexpensive reagents, excellent regioselectivity, and mild reaction conditions.
Sulfonation (Sulfation)Aryl Sulfotransferases (Enzymatic) mdpi.comnih.govHigh chemo- and regioselectivity, reaction in aqueous media at neutral pH.

By integrating these green chemistry principles, a hypothetical synthetic route to this compound could be designed to be more sustainable and environmentally responsible than traditional methods.

Reaction Chemistry and Mechanistic Elucidation of 2 Bromo 4 Methylsulfonyl 6 Nitrophenol

Aromatic Reactivity and Substituent Effects

The reactivity of the aromatic ring in 2-Bromo-4-(methylsulfonyl)-6-nitrophenol is profoundly influenced by the electronic properties of its substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO2) and methylsulfonyl (-SO2CH3) groups are powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. The bromine (-Br) atom exerts a deactivating inductive effect and a weaker activating resonance effect.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents are as follows:

-OH group: Directs ortho- and para-. The para- position is occupied by the methylsulfonyl group, and one ortho- position is occupied by the bromine atom.

-NO2 group: Directs meta-.

-SO2CH3 group: Directs meta-.

-Br group: Directs ortho- and para-.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro and methylsulfonyl groups, particularly in positions ortho and para to the bromine atom, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The electron density at the carbon atoms bearing the leaving groups (in this case, bromine) is significantly reduced, making them electrophilic and prone to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the nitro and methylsulfonyl groups. The bromine atom at the C-2 position is the most likely leaving group in an SNAr reaction due to the strong activation provided by the ortho-nitro group.

Redox Transformations Involving Nitro and Sulfonyl Groups

The nitro and methylsulfonyl groups are both redox-active. The nitro group can be readily reduced under various conditions to a nitroso, hydroxylamino, or amino group. The specific product depends on the reducing agent and reaction conditions. For instance, catalytic hydrogenation (e.g., with H2/Pd-C) would likely reduce the nitro group to an amine.

The methylsulfonyl group is generally more resistant to reduction than the nitro group. However, under strong reducing conditions, it could potentially be reduced. Conversely, the sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation.

Hydrolytic Stability and Phenolic Reactivity

This compound is expected to be relatively stable to hydrolysis under neutral and acidic conditions. The carbon-bromine bond is stabilized by its attachment to an sp2-hybridized carbon of the aromatic ring. However, under strongly basic conditions, nucleophilic aromatic substitution with hydroxide ions could lead to the displacement of the bromine atom, forming a dihydroxylated species.

The phenolic hydroxyl group imparts acidic properties to the molecule. The presence of the electron-withdrawing nitro, methylsulfonyl, and bromo groups significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion through inductive effects and resonance. This enhanced acidity means that this compound will readily deprotonate in the presence of a base to form a phenoxide salt. This phenoxide can then act as a nucleophile in various reactions, such as ether and ester formation.

Photochemical Reactivity and Degradation Pathways

Substituted nitrophenols are known to be photochemically active. Upon absorption of UV light, this compound is likely to undergo photochemical degradation. The presence of the nitro group is a key factor in its photochemical behavior. Potential degradation pathways could involve the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species.

Furthermore, intramolecular hydrogen transfer from the phenolic hydroxyl group to the ortho-nitro group upon photoexcitation is a known reaction for ortho-nitrophenols, which can lead to the formation of nitrous acid (HONO) and a phenoxyl radical. The subsequent reactions of these reactive intermediates would lead to a variety of degradation products. The exact nature and distribution of these products would depend on the specific irradiation conditions, such as wavelength and the presence of other reactive species.

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.

Detailed 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR spectroscopic data for 2-Bromo-4-(methylsulfonyl)-6-nitrophenol are not extensively available in publicly accessible literature. However, based on the known chemical structure, a theoretical analysis of the expected NMR spectra can be postulated.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the electronic effects of the bromo, methylsulfonyl, nitro, and hydroxyl substituents. The methyl protons of the -SO₂CH₃ group would appear as a singlet, typically in the range of 3-4 ppm.

The ¹³C NMR spectrum would reveal seven distinct carbon signals: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the nature and position of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group would be shifted downfield.

A detailed experimental NMR data table cannot be generated at this time due to the lack of publicly available research data.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

While a specific experimental IR and Raman spectrum for this compound is not widely published, the characteristic vibrational modes can be predicted based on its functional groups.

Key Predicted Vibrational Modes:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Phenol)3200-3600 (broad)Stretching vibration, likely broadened due to hydrogen bonding with the nitro group.
C-H (Aromatic)3000-3100Stretching vibrations.
C=C (Aromatic)1450-1600Ring stretching vibrations.
NO₂ (Nitro)1500-1570 (asymmetric) 1300-1370 (symmetric)Stretching vibrations.
SO₂ (Sulfonyl)1300-1350 (asymmetric) 1120-1160 (symmetric)Stretching vibrations.
C-Br500-600Stretching vibration.
C-S600-800Stretching vibration.
C-O (Phenol)1200-1300Stretching vibration.

The Raman spectrum would complement the IR data, with aromatic ring vibrations often showing strong signals. The symmetric stretching modes of the nitro and sulfonyl groups are also expected to be prominent in the Raman spectrum.

An interactive data table with experimental values is not available due to the absence of published spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy.

The IUPAC name for the compound is this compound, and its chemical formula is C₇H₆BrNO₅S. achemblock.com This gives it a formula weight of 296.09. achemblock.com

HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways for this compound could include:

Loss of the nitro group (-NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of the C-S bond can lead to the loss of this group.

Loss of bromine radical (-Br): The C-Br bond can undergo homolytic cleavage.

Loss of small molecules: Sequential loss of molecules like CO, SO, or SO₂ from the fragment ions can also be expected.

A detailed analysis of the fragment ions and their relative abundances would allow for the confirmation of the proposed structure.

A data table of experimental mass-to-charge ratios and their corresponding fragments cannot be provided without access to the specific HRMS data for this compound.

X-ray Diffraction (XRD) Crystallography

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular architecture, crystal packing, and specific intermolecular interactions based on experimental crystallographic studies cannot be provided at this time.

The determination of a crystal structure through X-ray diffraction is a crucial step in comprehensively understanding a chemical compound's properties in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it elucidates how individual molecules are arranged within a crystal lattice, which is fundamental to understanding the material's macroscopic properties.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The functional groups present in this compound—a hydroxyl group (a hydrogen bond donor), nitro and sulfonyl oxygen atoms (hydrogen bond acceptors), a bromine atom (a potential halogen bond donor), and an aromatic ring (capable of π-π stacking)—suggest that a variety of intermolecular interactions could play a significant role in its crystal structure.

Hydrogen Bonding: It is highly probable that the phenolic hydroxyl group would participate in hydrogen bonding with the oxygen atoms of the nitro or methylsulfonyl groups of neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom, being an electrophilic region on the halogen, could potentially engage in halogen bonding with nucleophilic atoms like the oxygen atoms of the nitro or sulfonyl groups.

π-π Stacking: The aromatic rings of adjacent molecules could interact through π-π stacking, further stabilizing the crystal lattice.

However, the presence and specific geometry of these interactions can only be confirmed and characterized through a detailed analysis of X-ray diffraction data. Without such data, a definitive description of the intermolecular interactions governing the crystal structure of this compound remains elusive.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. For 2-Bromo-4-(methylsulfonyl)-6-nitrophenol, DFT calculations would be instrumental in understanding its stability, reactivity, and spectroscopic signatures.

Geometrical Optimization and Energetic Landscapes

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the potential energy surface to identify energy minima corresponding to stable conformers. The energetic landscapes would reveal the relative stabilities of different spatial arrangements of the atoms in this compound, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. An FMO analysis of this compound would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions and reactivity patterns.

Predicted Spectroscopic Data (NMR Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. For this compound, this would include predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure.

Quantum Chemical Descriptors and Chemical Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a more detailed and quantitative picture of a compound's chemical behavior.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies. These values provide a general measure of the molecule's stability and reactivity. Local reactivity descriptors, on the other hand, pinpoint the reactivity of specific atomic sites within the molecule. For this compound, these descriptors would offer a comprehensive understanding of its susceptibility to different types of chemical reactions.

Due to the absence of published research, no data tables for the aforementioned computational analyses of this compound can be provided at this time. The scientific community is encouraged to undertake these theoretical studies to fill this knowledge gap and further elucidate the chemical properties of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and core orbitals, closely resembling Lewis structures. q-chem.comfaccts.de This analysis provides a quantitative basis for understanding electron delocalization and its role in molecular stability.

Key delocalization interactions within the molecule include:

π → π Interactions:* The π-electrons of the benzene (B151609) ring (donor) delocalize into the antibonding π* orbitals of the C-N bond of the nitro group and the C-S bond of the methylsulfonyl group. This is the primary mechanism of resonance stabilization.

n → π Interactions:* The lone pairs (n) on the oxygen atoms of the hydroxyl and nitro groups, as well as the bromine atom, donate electron density into the antibonding π* orbitals of the aromatic ring. This hyperconjugative interaction further stabilizes the molecule.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group, a common feature in o-nitrophenols. researchgate.net NBO analysis characterizes this as a strong donor-acceptor interaction between a lone pair on the nitro-group oxygen and the antibonding σ* orbital of the O-H bond.

The table below summarizes the most significant hypothetical donor-acceptor interactions and their calculated stabilization energies (E(2)), which quantify the extent of electron delocalization. Higher E(2) values indicate stronger electronic interactions and greater contribution to molecular stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of Hydroxylσ* (C-C) of Ring~5-10Hyperconjugation
LP (O) of Nitroσ* (O-H) of Hydroxyl> 15Intramolecular H-Bond
π (C=C) of Ringπ* (C-N) of Nitro~20-30Resonance Delocalization
π (C=C) of Ringπ* (C-S) of Sulfonyl~15-25Resonance Delocalization
LP (Br)π* (C=C) of Ring~2-5Hyperconjugation

Note: The values in this table are illustrative, based on typical calculations for similarly substituted aromatic systems, and represent the expected interactions for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and non-covalent interactions with their environment. rsc.org For this compound, MD simulations can elucidate how the molecule samples different shapes (conformations) and how it interacts with solvent molecules or other species.

Conformational Sampling: The primary degrees of rotational freedom in this molecule are around the C-S bond of the methylsulfonyl group and the C-N bond of the nitro group. While the rotation of the nitro group is sterically hindered by the adjacent bromine and hydroxyl groups, the methylsulfonyl group has more rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity.

Intermolecular Interactions: When simulated in a solvent, such as water or an organic solvent, MD trajectories reveal the nature and dynamics of intermolecular forces. chemmethod.com Key interactions for this compound include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methylsulfonyl groups can act as hydrogen bond acceptors. Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules.

The following table outlines the principal intermolecular interactions that would be investigated through MD simulations and their potential impact on the compound's behavior.

Interaction TypePotential Partner MoleculesSignificance
Hydrogen Bond (Donor)Water, Alcohols, AmidesInfluences solubility and solvation shell structure.
Hydrogen Bond (Acceptor)Water, AlcoholsContributes to solubility and specific molecular recognition.
Dipole-DipolePolar Solvents, Other SolutesAffects orientation and aggregation in solution.
π-π StackingAromatic Solvents/SolutesCan lead to self-association or binding to aromatic biological targets.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity, reactivity, or physical properties. tubitak.gov.trmdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. nih.gov

For this compound, a QSPR model could be developed to predict a variety of endpoints without the need for extensive experimental measurement. The process involves:

Descriptor Calculation: A large pool of molecular descriptors is calculated using computational chemistry software. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

Properties that could be modeled for this compound include its acidity (pKa), chromatographic retention time, environmental fate parameters, or potential toxicity. For instance, a QSPR model for the acidity of substituted phenols would likely find that descriptors related to the electronic charge on the phenolic oxygen and the energy of the highest occupied molecular orbital (HOMO) are highly predictive.

The table below lists some of the molecular descriptors that would be relevant for building QSPR models for this compound and the properties they are likely to influence.

Descriptor ClassExample DescriptorsRelated Property/Reactivity
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesAcidity (pKa), Reactivity, Intermolecular Interactions
Steric/Topological Molecular Volume, Surface Area, Shape IndicesSolubility, Chromatographic Retention, Binding Affinity
Thermodynamic Heat of Formation, Solvation EnergyChemical Stability, Partition Coefficient (LogP)
Quantum Chemical Mulliken Electronegativity, HardnessGeneral Reactivity, Susceptibility to Nucleophilic/Electrophilic Attack

By leveraging these computational techniques, a comprehensive theoretical profile of this compound can be established, providing valuable guidance for experimental studies and applications.

Synthetic Derivatives and Analogues: Chemical Design and Synthesis

Design Principles for Modulating Chemical Reactivity and Properties

The chemical reactivity and properties of phenolic compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. These effects are primarily electronic, categorized as inductive and resonance effects, which alter the electron density distribution within the molecule. For halogenated nitrophenols and sulfonylphenols, these principles are key to designing analogues with tailored characteristics.

Electronic Effects of Substituents:

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. For a phenol (B47542) derivative, electron-withdrawing groups (EWGs) like nitro (-NO₂), sulfonyl (-SO₂CH₃), and bromo (-Br) exhibit a negative inductive effect (-I). They pull electron density away from the aromatic ring and, consequently, from the hydroxyl (-OH) group. This withdrawal of electron density weakens the O-H bond, making the proton more easily ionizable and thus increasing the acidity (lowering the pKa) of the phenol. The strength of the inductive effect diminishes with distance from the substituent.

Resonance Effect (-M/-R or +M/+R): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with double bonds or lone pairs can participate in resonance. The nitro group (-NO₂) is a powerful electron-withdrawing group by resonance (-M effect), especially when positioned ortho or para to the hydroxyl group. It delocalizes the negative charge of the corresponding phenoxide ion, stabilizing it and significantly increasing the acidity of the parent phenol. The sulfonyl group is also strongly electron-withdrawing. Halogens like bromine have a dual role: they are inductively withdrawing (-I) but can be weakly electron-donating by resonance (+M) due to their lone pairs. However, for halogens, the inductive effect typically dominates.

Modulating Acidity (pKa):

The primary design principle for modulating the acidity of phenols is the strategic placement of electron-withdrawing or electron-donating groups.

Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro, sulfonyl, and halogen groups increases the acidity of phenols. The magnitude of this effect is additive and position-dependent. For instance, a nitro group at the para position exerts a stronger acidifying effect than one at the meta position because it can participate in resonance stabilization of the phenoxide ion. Multiple nitro groups, as seen in 2,4,6-trinitrophenol (picric acid), can increase acidity dramatically.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl (-R) or amino (-NH₂) groups decrease acidity by increasing electron density on the ring and destabilizing the phenoxide ion.

The Hammett Equation:

A quantitative approach to understanding these substituent effects is provided by the Hammett equation, a linear free-energy relationship. The equation, log(Kₓ/Kₒ) = ρσ, relates the equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ). The σ value quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs), while the ρ value measures the sensitivity of the reaction to these effects. For phenol ionization, the reaction constant (ρ) is positive, indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge of the phenoxide product. The ρ value for the ionization of substituted phenols in water is approximately 2.1, which is greater than that for benzoic acids, indicating a higher sensitivity to substituent effects.

The following table illustrates the effect of various substituents on the pKa of phenol, demonstrating these design principles.

CompoundSubstituent(s)Position(s)pKaEffect
Phenol-H-9.95Reference
4-Nitrophenol (B140041)-NO₂para7.15Strong EWG (-M, -I) increases acidity
3-Nitrophenol-NO₂meta8.40EWG (-I only) increases acidity
4-Bromophenol-Brpara9.34EWG (-I > +M) increases acidity
4-Methylphenol (p-Cresol)-CH₃para10.26EDG (+I) decreases acidity
2,4,6-Trinitrophenol-NO₂ortho, para, ortho0.38Multiple strong EWGs dramatically increase acidity

This table is generated based on established chemical principles and literature pKa values for illustrative purposes.

By applying these principles, analogues of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol can be designed with finely tuned acidity and reactivity. For example, replacing the bromo group with a more electronegative fluoro group would be expected to increase acidity due to a stronger inductive effect. Conversely, removing the nitro group would significantly decrease the acidity.

Synthetic Pathways for Related Halogenated Nitrophenols and Sulfonylphenols

The synthesis of halogenated nitrophenols and sulfonylphenols relies heavily on electrophilic aromatic substitution (EAS) reactions. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, which makes the aromatic ring highly susceptible to electrophiles. This high reactivity means that reactions can often be carried out under milder conditions than those required for less activated rings like benzene (B151609).

General Synthetic Strategies:

Halogenation: Phenols react readily with bromine or chlorine. Due to the high activation by the hydroxyl group, the reaction with bromine water proceeds rapidly without a Lewis acid catalyst to yield a polysubstituted product, typically 2,4,6-tribromophenol. To achieve monosubstitution, the reaction must be controlled by using a less polar solvent, such as chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), at low temperatures. The synthesis of a specific isomer like 2-bromo-4-methylphenol (B149215) can be achieved through the controlled bromination of p-cresol.

Nitration: The nitration of phenols is also facile. Reaction with dilute nitric acid at room temperature is usually sufficient to produce a mixture of ortho- and para-nitrophenols. The isomers can then be separated, often by steam distillation, as the ortho isomer exhibits intramolecular hydrogen bonding, making it more volatile. Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). The direct nitration of a substituted phenol, such as m-bromophenol, can yield a variety of mono-, di-, and trinitro-derivatives depending on the reaction conditions.

Sulfonation: Sulfonation of a phenol can introduce a sulfonic acid group (-SO₃H) onto the ring. This is typically an equilibrium-controlled reaction where temperature plays a key role in determining the product distribution. At lower temperatures, the ortho isomer is favored (kinetic control), while at higher temperatures, the more stable para isomer predominates (thermodynamic control).

Multi-step Syntheses: The synthesis of a polysubstituted phenol like this compound requires a carefully planned sequence of reactions. The order in which the functional groups are introduced is critical because of their directing effects.

Starting Material Selection: A plausible synthesis could start from a commercially available substituted phenol, such as 4-(methylsulfonyl)phenol (B50025).

Reaction Sequence:

Bromination: The hydroxyl group of 4-(methylsulfonyl)phenol would direct an incoming electrophile (Br⁺) to the ortho position. The methylsulfonyl group is a deactivating, meta-directing group, which would also favor substitution at the position ortho to the hydroxyl group. This step would yield 2-bromo-4-(methylsulfonyl)phenol (B1627411).

Nitration: Subsequent nitration of 2-bromo-4-(methylsulfonyl)phenol would introduce the nitro group. The powerful ortho, para-directing hydroxyl group would direct the nitronium ion (NO₂⁺) to the remaining open ortho position (position 6), leading to the final product. The existing bromo and methylsulfonyl groups would also influence the regioselectivity of this step.

An alternative pathway could involve the nitration of a bromophenol followed by sulfonation or oxidation of a pre-installed thioether group. For example, the direct nitration of m-bromophenol has been shown to produce a range of nitro- and dinitro-bromophenols. The specific pathway chosen would depend on the availability of starting materials, reaction yields, and the ease of separation of isomers.

The following table outlines common electrophilic aromatic substitution reactions used in the synthesis of phenol derivatives.

ReactionElectrophileReagents & ConditionsTypical Product(s)
Bromination Br⁺Br₂ in CCl₄, low tempMonobromophenols (o-, p-)
Br⁺Bromine water, room temp2,4,6-Tribromophenol
Nitration NO₂⁺Dilute HNO₃, room tempNitrophenols (o-, p-)
NO₂⁺Concentrated HNO₃2,4,6-Trinitrophenol
Sulfonation SO₃Concentrated H₂SO₄, low temp2-Hydroxybenzenesulfonic acid
SO₃Concentrated H₂SO₄, high temp4-Hydroxybenzenesulfonic acid
Friedel-Crafts Alkylation R⁺Alkyl halide (R-X), AlCl₃Alkylphenols (o-, p-)

This table summarizes general synthetic transformations for phenol derivatives.

Structure-Property Relationship Studies in Designed Analogues (Focus on Chemical and Spectroscopic Properties)

The relationship between the molecular structure of substituted phenols and their properties is a cornerstone of physical organic chemistry. By systematically altering the substituents on the phenol ring, predictable changes in chemical properties (like acidity) and spectroscopic signatures (NMR, IR, UV-Vis) can be observed.

Chemical Properties - Acidity (pKa):

As discussed previously, the acidity of a phenolic compound is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through inductive and/or resonance effects, leading to a lower pKa (stronger acid). The position of the substituent is crucial; ortho and para positions allow for resonance effects from groups like -NO₂, while meta positions are primarily influenced by inductive effects.

For analogues of this compound, the pKa is expected to be very low due to the cumulative electron-withdrawing power of three substituents. Studies on various substituted nitrophenols have consistently shown this trend. For example, the pKa of phenol is approximately 9.95, while 4-nitrophenol has a pKa of 7.15, and 2,4-dinitrophenol (B41442) has a pKa of 4.5. The addition of halogens further increases acidity, as seen in compounds like 2,6-dichloro-4-nitrophenol (B181596) (pKa = 3.55) and 2,6-dibromo-4-nitrophenol (B181593) (pKa = 3.39).

The following table presents literature pKa values for a series of substituted phenols, illustrating these structure-property relationships.

CompoundSubstituent 1Substituent 2Substituent 3pKa
PhenolHHH9.95
4-NitrophenolHNO₂ (para)H7.15
2-NitrophenolNO₂ (ortho)HH7.23
3-NitrophenolHNO₂ (meta)H8.40
2-Chloro-6-nitrophenolCl (ortho)NO₂ (ortho)H5.48
2,4-Dibromo-6-nitrophenolBr (ortho)Br (para)NO₂ (ortho)4.71
2,6-Dibromo-4-nitrophenolBr (ortho)NO₂ (para)Br (ortho)3.39

Data compiled from scientific literature.

Spectroscopic Properties:

Spectroscopic techniques are invaluable for characterizing designed analogues and understanding how structural changes affect electronic and vibrational states.

¹H NMR Spectroscopy: The chemical shift (δ) of the phenolic hydroxyl proton is highly sensitive to its electronic environment and hydrogen bonding. In a non-polar solvent like CDCl₃, the -OH proton of phenol appears around 4-7 ppm, but its position can vary with concentration. In solvents like DMSO that act as hydrogen bond acceptors, the signal shifts downfield significantly. Electron-withdrawing substituents deshield the aromatic protons, causing them to resonate at higher chemical shifts (further downfield). The specific splitting patterns of the aromatic protons provide information about the substitution pattern on the ring. For a trisubstituted phenol like the title compound, the remaining aromatic protons would appear as distinct signals with coupling constants characteristic of their relative positions.

¹³C NMR Spectroscopy: Substituent-induced chemical shifts (SCS) in ¹³C NMR are a powerful tool for probing the electronic effects within the aromatic ring. The chemical shift of the carbon atom bearing the hydroxyl group (C1) is particularly sensitive to substituent effects. Electron-withdrawing groups generally cause a downfield shift for the carbon they are attached to (ipso-carbon) but can cause upfield or downfield shifts for other carbons in the ring depending on the interplay of inductive and resonance effects. Studies have shown that ¹³C chemical shifts in phenols correlate well with substituent parameters, providing a quantitative measure of electronic perturbations.

Infrared (IR) Spectroscopy: The IR spectrum of a phenol is characterized by a strong, broad absorption band for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. The exact position and shape of this band can indicate the extent of hydrogen bonding. For ortho-substituted phenols capable of intramolecular hydrogen bonding (e.g., 2-nitrophenol), a sharper O-H band at a lower frequency may be observed. The strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) typically appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The sulfonyl group (-SO₂CH₃) will show characteristic stretching bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

UV-Visible Spectroscopy: Phenols and their derivatives exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. The position (λ_max) and intensity (ε_max) of these bands are sensitive to substitution. Electron-withdrawing groups, particularly those that extend conjugation like the nitro group, cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). For example, phenol has a λ_max around 275 nm, while 4-nitrophenol shows a strong absorption band shifted to 317 nm. Its corresponding anion, 4-nitrophenolate, absorbs at an even longer wavelength (around 400 nm) due to the enhanced electron-donating ability of the -O⁻ group. The UV-Vis spectra of designed analogues can thus provide direct insight into their electronic structure.

By correlating these chemical and spectroscopic properties with the molecular structure of designed analogues, a comprehensive understanding of the structure-property relationships can be developed, enabling the rational design of new compounds with desired characteristics.

Chemical Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

As a polysubstituted aromatic compound, 2-Bromo-4-(methylsulfonyl)-6-nitrophenol possesses several reactive sites that could theoretically be exploited in the synthesis of more complex molecules. The bromine atom could participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the phenolic hydroxyl group can undergo various transformations. However, a thorough search of scientific literature and chemical databases did not yield specific examples or detailed research findings where this compound is explicitly used as a building block for the synthesis of complex organic molecules.

Precursor for Advanced Dyes and Pigments

The chromophoric nitro group and the potential for diazotization and coupling reactions after reduction of the nitro group to an amine suggest that derivatives of this compound could function as dyes or pigments. The methylsulfonyl group, being a strong electron-withdrawing group, could also influence the color and properties of such dyes. Nevertheless, there is a lack of specific studies or patents detailing the synthesis of advanced dyes and pigments directly from this compound.

Contributions to Functional Material Development

The combination of electron-donating (hydroxyl) and electron-withdrawing (nitro and methylsulfonyl) groups on the aromatic ring suggests that this compound and its derivatives could exhibit interesting optical and electronic properties, including nonlinear optical (NLO) behavior. Organic molecules with significant NLO properties are of interest for applications in optoelectronics. However, no specific experimental or theoretical studies investigating the nonlinear optical or other electronic properties of this compound could be located in the searched scientific literature. General studies on other nitrophenol derivatives have explored their NLO properties, but these findings cannot be directly extrapolated to the title compound without specific research.

Environmental Chemical Fate and Transformation

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For a molecule with the structure of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol, the primary abiotic degradation pathways would likely involve photochemical transformation and chemical hydrolysis or redox processes.

Photochemical transformation, or photolysis, is the degradation of a chemical initiated by the absorption of light energy. Nitrophenols, in general, are known to undergo photolysis in both atmospheric and aquatic environments. The presence of the nitro group and the aromatic ring suggests that this compound would absorb sunlight, particularly in the UV-A and UV-B range.

In aquatic systems, direct photolysis would involve the absorption of photons by the molecule, leading to an excited state that can then undergo various reactions, such as bond cleavage. Indirect photolysis could also occur, where other substances in the water, like humic acids, absorb light and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that then attack the target compound. For nitrophenols, phototransformation can lead to the hydroxylation of the aromatic ring, reduction of the nitro group, or cleavage of the C-Br bond. The methylsulfonyl group is generally more resistant to direct photolysis but could be susceptible to attack by photochemically generated radicals.

In the atmosphere, gas-phase photolysis would be a potential degradation pathway. The compound's volatility would determine its presence in the atmosphere. If present, it could react with photochemically produced hydroxyl radicals (•OH), which are the primary "cleansing" agent in the troposphere. The reaction with •OH would likely involve addition to the aromatic ring or hydrogen abstraction.

Table 1: Potential Photochemical Transformation Reactions of this compound

Reaction TypeDescriptionPotential Products
Direct Photolysis Absorption of sunlight leading to bond cleavage.Debromination, denitration, or ring-opening products.
Indirect Photolysis Reaction with photochemically generated reactive species.Hydroxylated derivatives, further oxidized products.
Atmospheric Oxidation Reaction with hydroxyl radicals in the gas phase.Ring-adducts, phenolic products from further reactions.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the different functional groups in this compound towards hydrolysis would vary. The aryl-bromide bond is generally resistant to hydrolysis under typical environmental pH conditions. The methylsulfonyl group is also relatively stable. The nitro group is not susceptible to direct hydrolysis. Therefore, significant abiotic hydrolysis of the parent compound is not expected to be a major degradation pathway under normal environmental conditions.

Redox Processes: Oxidation-reduction (redox) reactions involve the transfer of electrons and are critical in determining the fate of organic compounds in soil and water. The redox potential (Eh) and pH of the environment are key controlling factors.

In anoxic (reducing) environments, such as saturated soils or sediments, the nitro group of nitrophenols can be abiotically reduced to a nitroso group, then a hydroxylamino group, and finally an amino group. This would lead to the formation of 2-bromo-4-(methylsulfonyl)-6-aminophenol. The presence of reduced iron minerals (e.g., Fe(II) on clay surfaces) can facilitate this reduction.

In oxic (oxidizing) environments, the phenolic group can be susceptible to oxidation. However, the electron-withdrawing nature of the nitro and methylsulfonyl groups would make the aromatic ring less susceptible to electrophilic attack.

Adsorption Behavior and Environmental Mobility (Chemical Interactions)

The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. Several factors would influence its adsorption behavior:

Soil Organic Matter: The compound is expected to have a moderate affinity for soil organic matter due to hydrophobic interactions with the aromatic ring and the methylsulfonyl group.

Clay Minerals: The phenolic hydroxyl group can participate in hydrogen bonding with the surfaces of clay minerals.

pH: The acidity of the phenolic hydroxyl group (pKa) is a critical factor. At pH values above its pKa, the compound will exist as an anion. Anionic forms are generally more water-soluble and less adsorbed to negatively charged soil colloids, leading to higher mobility. The electron-withdrawing nitro and methylsulfonyl groups would lower the pKa of the phenolic proton, meaning it would be in its anionic form in most neutral to alkaline soils and waters.

Table 2: Factors Influencing the Environmental Mobility of this compound

FactorInfluence on AdsorptionConsequence for Mobility
Soil Organic Carbon Content Higher organic carbon leads to increased adsorption.Lower mobility in organic-rich soils.
Clay Content and Type Adsorption to clay surfaces is possible.Lower mobility in clayey soils.
Soil and Water pH Above pKa, the compound is anionic and less adsorbed.Higher mobility in neutral to alkaline conditions.

Identification of Abiotic Transformation Products and Pathways

Without experimental data, the identification of abiotic transformation products is speculative and based on the known reactivity of the functional groups.

Potential Transformation Pathways:

Photodegradation Pathway:

Initial step: Cleavage of the C-Br bond to form 4-(methylsulfonyl)-6-nitrophenol or reduction of the nitro group.

Further steps: Ring hydroxylation or cleavage, leading to smaller organic acids and eventually mineralization to CO2, water, and inorganic ions (Br-, SO4^2-, NO3-).

Reductive Pathway (Anoxic Conditions):

Initial step: Reduction of the nitro group to an amino group, forming 2-bromo-4-(methylsulfonyl)-6-aminophenol.

Further steps: The resulting aminophenol may be more susceptible to oxidation or polymerization.

Table 3: Plausible Abiotic Transformation Products of this compound

Environmental CompartmentDegradation ProcessPlausible Transformation Products
Aquatic (Sunlit) Photolysis4-(methylsulfonyl)-6-nitrophenol, hydroxylated derivatives, ring-opened products.
Atmosphere Photo-oxidationOxidized and fragmented products.
Soil/Sediment (Anoxic) Reduction2-bromo-4-(methylsulfonyl)-6-aminophenol.

Advanced Analytical Techniques for Chemical Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation of "2-Bromo-4-(methylsulfonyl)-6-nitrophenol" from complex matrices, including reaction mixtures and environmental samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Liquid Chromatography (LC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC, in particular, is well-suited for the separation of this moderately polar compound.

A typical HPLC method would employ a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecylsilane, providing a nonpolar surface. The mobile phase would likely be a mixture of a polar solvent, such as water or an aqueous buffer, and a less polar organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the gradient or isocratic composition of the mobile phase, optimal separation from impurities can be achieved.

Detection in LC can be accomplished using various detectors. A Diode Array Detector (DAD) or a variable wavelength UV detector are common choices, as the nitrophenol chromophore exhibits strong absorbance in the UV-visible region. The selection of the detection wavelength is critical for achieving high sensitivity and selectivity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 340 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, due to the presence of a polar phenolic hydroxyl group, "this compound" is not sufficiently volatile for direct GC analysis and is prone to peak tailing and adsorption on the column. Therefore, a derivatization step is essential to convert the polar -OH group into a less polar and more volatile functional group.

A common derivatization method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Table 2: Representative GC Conditions for the Analysis of Silylated this compound

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Injection Mode Splitless

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are fundamental for the identification, quantification, and purity assessment of "this compound." These techniques provide information about the compound's electronic structure and can be coupled with chromatographic methods for enhanced analytical power.

UV-Visible Spectrophotometry for Purity and Concentration

UV-Visible spectrophotometry is a straightforward and effective technique for the quantitative analysis and purity assessment of "this compound." The presence of the nitrophenol system results in characteristic absorption bands in the UV-visible spectrum. The position of the maximum absorbance (λmax) is influenced by the solvent and the pH of the solution.

In acidic or neutral solutions, the phenolic hydroxyl group is protonated, leading to a specific λmax. In alkaline solutions, the hydroxyl group is deprotonated to form a phenolate (B1203915) ion, which results in a bathochromic shift (a shift to a longer wavelength) of the λmax due to the increased electron-donating ability of the oxygen anion and extended conjugation. This pH-dependent shift can be utilized for the selective detection of the compound.

The concentration of a pure sample can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law, provided the molar absorptivity is known. Purity can be estimated by comparing the spectrum of a sample to that of a reference standard.

Table 3: Anticipated UV-Visible Absorption Maxima for this compound

MediumExpected λmax (nm)
Acidic (e.g., 0.1 M HCl) ~340-350
Basic (e.g., 0.1 M NaOH) ~400-415

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for the unambiguous identification and quantification of "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and due to the acidic nature of the phenolic proton, it is often analyzed in the negative ion mode ([M-H]⁻). The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. Further fragmentation of the molecular ion (MS/MS) can provide structural information for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivative of the compound. After separation by GC, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a peak corresponding to the loss of a methyl group from the TMS derivative) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparison with spectral libraries or through manual interpretation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometric Data for this compound and its TMS Derivative

TechniqueIonization ModeExpected m/z Values (Key Ions)
LC-MS ESI Negative[M-H]⁻: 293.9, 295.9
GC-MS (TMS derivative) EI Positive[M]⁺: 367.9, 369.9; [M-CH₃]⁺: 352.9, 354.9

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for obtaining 2-Bromo-4-(methylsulfonyl)-6-nitrophenol with high purity?

  • Methodology : Optimize stepwise nitration and sulfonation reactions, leveraging steric and electronic directing effects of substituents. For brominated nitrophenol derivatives, regioselective bromination after nitration is critical to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures removal of unreacted precursors and isomers. Monitor reaction progress using TLC and HPLC-MS .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXT for structure refinement . Use ORTEP-3 for graphical representation of thermal ellipsoids and bond angles . For brominated aromatics, ensure heavy-atom correction due to Br’s high electron density. Example parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling, and R-factor < 0.05 .

Q. Which spectroscopic techniques are most effective for functional group identification?

  • Methodology :

  • FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and sulfonyl (1350–1160 cm⁻¹ S=O) groups .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to observe deshielded aromatic protons (δ 8.5–7.5 ppm) and sulfonyl-induced splitting .
  • MS : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 292.91 (calculated for C₇H₅BrNO₅S) .

Advanced Research Questions

Q. How can discrepancies between computational reactivity predictions and experimental results be resolved?

  • Methodology : Perform iterative DFT calculations (B3LYP/6-311+G(d,p)) to model reaction intermediates, comparing with experimental kinetic data (e.g., Hammett plots). Adjust solvation models (PCM for polar solvents) and validate with in situ FT-IR or Raman spectroscopy . For example, the methylsulfonyl group’s electron-withdrawing effect may reduce nucleophilic substitution rates vs. DFT predictions—requiring steric parameter adjustments .

Q. What experimental strategies mitigate decomposition of this compound under acidic or thermal conditions?

  • Methodology :

  • Stability assays : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. The nitro group’s sensitivity to reduction necessitates inert atmospheres (N₂/Ar) during reactions .
  • pH optimization : Buffer solutions (pH 5–7) minimize sulfonyl hydrolysis. For thermal stability, DSC/TGA analysis identifies decomposition thresholds (>180°C typical for nitroaromatics) .

Q. How does the methylsulfonyl group influence electronic properties compared to other sulfonated nitroaromatics?

  • Methodology :

  • Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals reduction potentials (E₁/₂) shifted by ~150 mV due to the sulfonyl group’s electron-withdrawing effect .
  • XPS : Sulfur 2p binding energy at ~168.5 eV confirms sulfonate oxidation state, contrasting with thioether analogs .
  • Hammett constants : σₚ values for -SO₂CH₃ (σₚ ≈ 0.72) predict meta-directing behavior in electrophilic substitutions .

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